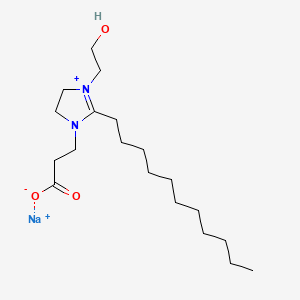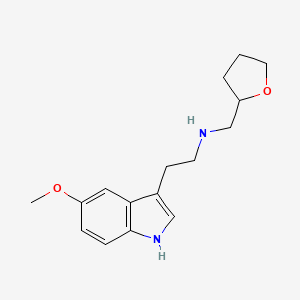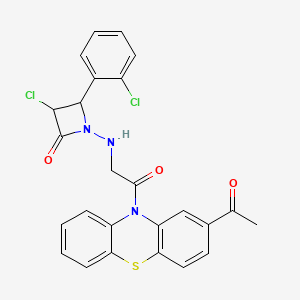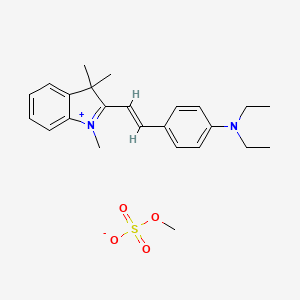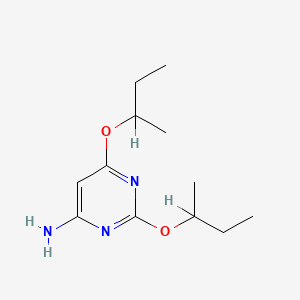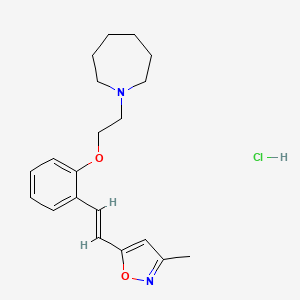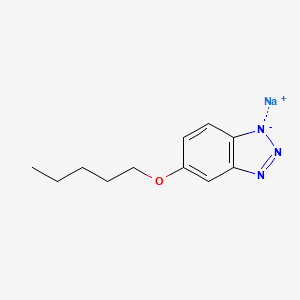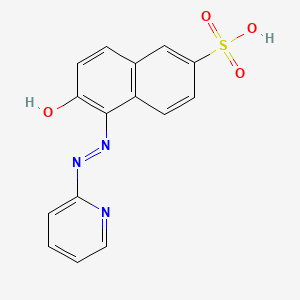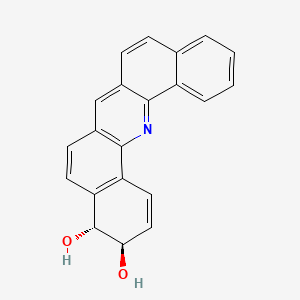
(3R,4R)-3,4-Dihydrodibenz(c,h)acridine-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R)-3,4-Dihydrodibenz(c,h)acridine-3,4-diol is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3,4-Dihydrodibenz(c,h)acridine-3,4-diol typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from simpler aromatic compounds, cyclization reactions can form the polycyclic structure.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like hydrogen peroxide or other oxidizing agents.
Chiral Resolution: Separation of the (3R,4R) enantiomer from a racemic mixture using chiral catalysts or chromatography.
Industrial Production Methods
Industrial production of such compounds often involves large-scale reactions under controlled conditions. Key factors include:
Temperature and Pressure: Maintaining optimal conditions to ensure high yield and purity.
Catalysts: Using specific catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4R)-3,4-Dihydrodibenz(c,h)acridine-3,4-diol can undergo various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives using reagents like potassium permanganate.
Reduction: Reduction of the compound to simpler hydrocarbon structures using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce simpler hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which (3R,4R)-3,4-Dihydrodibenz(c,h)acridine-3,4-diol exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenz(a,h)anthracene: Another polycyclic aromatic hydrocarbon with similar structural features.
Benzo(a)pyrene: Known for its carcinogenic properties and studied extensively in environmental chemistry.
Chrysene: A four-ring polycyclic aromatic hydrocarbon with applications in organic synthesis.
Uniqueness
(3R,4R)-3,4-Dihydrodibenz(c,h)acridine-3,4-diol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other polycyclic aromatic hydrocarbons.
Eigenschaften
CAS-Nummer |
93780-91-7 |
|---|---|
Molekularformel |
C21H15NO2 |
Molekulargewicht |
313.3 g/mol |
IUPAC-Name |
(7R,8R)-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,10,13,15,17,19,21-decaene-7,8-diol |
InChI |
InChI=1S/C21H15NO2/c23-18-10-9-16-17(21(18)24)8-7-14-11-13-6-5-12-3-1-2-4-15(12)19(13)22-20(14)16/h1-11,18,21,23-24H/t18-,21-/m1/s1 |
InChI-Schlüssel |
HTONBVMIWCUMIV-WIYYLYMNSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C5=C(C=C4)[C@H]([C@@H](C=C5)O)O)N=C32 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C5=C(C=C4)C(C(C=C5)O)O)N=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


